Human P2X3 Receptor Antagonism: Potency Comparison of CAS 946304-62-7 vs. Filapixant (BAY 1902607)
The target compound demonstrates moderate antagonist activity at recombinant human P2X3 receptors with an EC50 of approximately 340 nM measured via a functional assay recorded in ChEMBL [1]. In contrast, the more advanced clinical candidate filapixant (BAY 1902607, WO2016091776A1 Example 348) achieves an IC50 of 7 nM (pIC50 8.15) in an intracellular calcium assay using cells expressing human P2X3 [2]. This represents an approximately 49-fold difference in potency. Prospective users should note that the target compound's 340 nM EC50 places it in the moderate-affinity range, making it suitable as a tool compound for studies where sub-100 nM potency is not required, whereas filapixant is preferred for high-sensitivity applications.
| Evidence Dimension | Human P2X3 receptor functional antagonism potency |
|---|---|
| Target Compound Data | EC50 ≈ 340 nM (ChEMBL_147403 / CHEMBL884064) |
| Comparator Or Baseline | Filapixant (BAY 1902607): IC50 = 7 nM (pIC50 = 8.15) |
| Quantified Difference | ~49-fold weaker potency for the target compound |
| Conditions | Target: ChEMBL functional assay (exact method not further specified in source); Comparator: intracellular calcium assay in cells expressing hP2X3 (WO2016091776A1) |
Why This Matters
The potency differential directly impacts the usable concentration range in cellular and in vivo experiments; researchers requiring sub-100 nM target engagement should select filapixant, while those needing a moderate-affinity probe for SAR or control studies may find the target compound fit for purpose.
- [1] BindingDB / ChEMBL. Entry CHEMBL884064 (ChEMBL_147403). P2X purinoceptor 3, Homo sapiens, EC50 = 340 nM. Data curated from Jacobson KA et al., J Med Chem 45:4057-93 (2002). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Filapixant activity data: hP2X3 IC50 = 7 nM (pIC50 8.15), intracellular calcium assay. Data from WO2016091776A1. View Source
